molecular formula C4H4N2O2S B11802390 Methyl 1,3,4-thiadiazole-2-carboxylate

Methyl 1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11802390
M. Wt: 144.15 g/mol
InChI Key: GDMNLJCWQVTSFB-UHFFFAOYSA-N
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Description

Methyl 1,3,4-thiadiazole-2-carboxylate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3,4-thiadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction typically proceeds under mild conditions and yields the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Methyl 1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Methyl 1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific arrangement of atoms in the ring, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-8-4(7)3-6-5-2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMNLJCWQVTSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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